3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE
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Overview
Description
3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE: is a complex organic compound that combines the structural features of bromobenzaldehyde and triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE typically involves the reaction of 3-bromobenzaldehyde with 1-[5-(allylsulfanyl)-4H-1,2,4-triazol-3-yl]hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis and purification would apply, with considerations for scaling up the reaction and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the aldehyde group, converting it to the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study the interactions of triazole derivatives with biological targets, potentially leading to the development of new pharmaceuticals.
Industry: While specific industrial applications are limited, the compound’s unique structure makes it a candidate for use in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE is not well-documented. based on its structure, it is likely to interact with biological targets through the triazole ring, which is known to bind to various enzymes and receptors. The bromobenzaldehyde moiety may also contribute to its activity by facilitating interactions with hydrophobic pockets in proteins.
Comparison with Similar Compounds
- 4-BROMOBENZALDEHYDE [3-(4-ETHOXYPHENYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL]HYDRAZONE
- 3,5-Dibromobenzaldehyde
- 2-Bromobenzaldehyde
Uniqueness: 3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE is unique due to the presence of the allylsulfanyl group, which can undergo various chemical transformations, adding to the compound’s versatility in synthetic applications. The combination of the bromobenzaldehyde and triazole moieties also provides a unique scaffold for the development of new molecules with potential biological activity.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-3-prop-2-enylsulfanyl-1H-1,2,4-triazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5S/c1-2-6-19-12-15-11(17-18-12)16-14-8-9-4-3-5-10(13)7-9/h2-5,7-8H,1,6H2,(H2,15,16,17,18)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBYWERIVIYEHD-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NNC(=N1)NN=CC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSC1=NNC(=N1)N/N=C/C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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